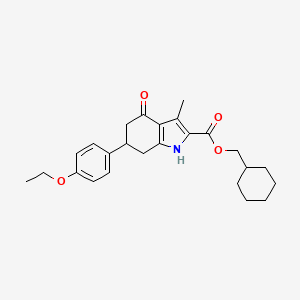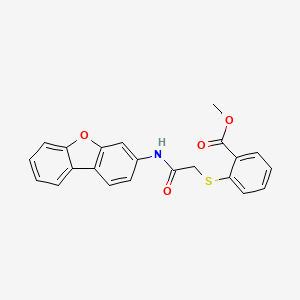![molecular formula C25H25N5O4 B11497716 ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate](/img/structure/B11497716.png)
ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[87002,7011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate involves multiple steps. One common method includes the reaction of substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions, followed by cyclization and esterification reactions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate can be compared with other similar compounds, such as:
- 4-(4-methoxyphenyl)-12-spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-14,1’-cyclobutane]one
- 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The unique structure of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N5O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 12-(4-methoxyphenyl)-4,4,14-trimethyl-6-oxo-1,8,9,15,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),8,10,12,14,16-hexaene-13-carboxylate |
InChI |
InChI=1S/C25H25N5O4/c1-6-34-24(32)18-13(2)26-22-20(19(18)14-7-9-15(33-5)10-8-14)23-28-27-21-16(30(23)29-22)11-25(3,4)12-17(21)31/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
YZZMDUKGOZUBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C3N=NC4=C(N3N=C2N=C1C)CC(CC4=O)(C)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11497638.png)
![(4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B11497658.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497660.png)
![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11497666.png)

![3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497679.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11497685.png)
![4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide](/img/structure/B11497687.png)
![4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497693.png)

![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B11497706.png)
![1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11497715.png)
![4-fluoro-8-[(4-fluorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11497719.png)

